Propanenitrile, 3-(ethyl(4-((3-methyl-4-((4-(2-(sulfooxy)ethoxy)phenyl)azo)phenyl)azo)phenyl)amino)-, sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propanenitrile, 3-(ethyl(4-((3-methyl-4-((4-(2-(sulfooxy)ethoxy)phenyl)azo)phenyl)azo)phenyl)amino)-, sodium salt is a complex organic compound primarily used as a dye in the textile industry. This compound is known for its vibrant red color and is often referred to as Disperse Red 179 . It is not manufactured in large quantities but is imported for specific industrial applications.
Vorbereitungsmethoden
The synthesis of Propanenitrile, 3-(ethyl(4-((3-methyl-4-((4-(2-(sulfooxy)ethoxy)phenyl)azo)phenyl)azo)phenyl)amino)-, sodium salt involves several steps. The process typically starts with the preparation of the azo compound through a diazotization reaction, followed by coupling with an appropriate amine.
Industrial production methods often involve large-scale batch processes where the reaction conditions are carefully controlled to ensure high yield and purity. The reaction temperature, pH, and the concentration of reactants are critical parameters that need to be optimized.
Analyse Chemischer Reaktionen
Propanenitrile, 3-(ethyl(4-((3-methyl-4-((4-(2-(sulfooxy)ethoxy)phenyl)azo)phenyl)azo)phenyl)amino)-, sodium salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can break the azo bonds, leading to the formation of amines.
Substitution: The compound can undergo substitution reactions where the sulfooxy group can be replaced with other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium dithionite, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and the reagents used.
Wissenschaftliche Forschungsanwendungen
Propanenitrile, 3-(ethyl(4-((3-methyl-4-((4-(2-(sulfooxy)ethoxy)phenyl)azo)phenyl)azo)phenyl)amino)-, sodium salt has several scientific research applications:
Chemistry: It is used as a model compound to study azo dye chemistry and the effects of different substituents on dye properties.
Biology: The compound is used in biological staining techniques to visualize cellular components.
Medicine: Research is ongoing to explore its potential use in photodynamic therapy for cancer treatment.
Wirkmechanismus
The mechanism of action of Propanenitrile, 3-(ethyl(4-((3-methyl-4-((4-(2-(sulfooxy)ethoxy)phenyl)azo)phenyl)azo)phenyl)amino)-, sodium salt involves its interaction with light. The azo bonds in the compound can absorb light and undergo a trans-cis isomerization, which is responsible for its color-changing properties. This interaction with light can also generate reactive oxygen species, which is the basis for its potential use in photodynamic therapy .
Vergleich Mit ähnlichen Verbindungen
Propanenitrile, 3-(ethyl(4-((3-methyl-4-((4-(2-(sulfooxy)ethoxy)phenyl)azo)phenyl)azo)phenyl)amino)-, sodium salt is unique due to its specific structure and the presence of the sulfooxy group. Similar compounds include:
Disperse Red 1: Another azo dye with similar applications but different substituents.
Disperse Orange 3: A structurally similar compound used in the textile industry.
Disperse Yellow 7: Another azo dye with different optical properties.
These compounds share similar chemical properties but differ in their specific applications and the nature of their substituents, which affect their solubility, stability, and color properties.
Eigenschaften
CAS-Nummer |
75627-15-5 |
---|---|
Molekularformel |
C26H27N6NaO5S |
Molekulargewicht |
558.6 g/mol |
IUPAC-Name |
sodium;2-[4-[[4-[[4-[2-cyanoethyl(ethyl)amino]phenyl]diazenyl]-2-methylphenyl]diazenyl]phenoxy]ethyl sulfate |
InChI |
InChI=1S/C26H28N6O5S.Na/c1-3-32(16-4-15-27)24-10-5-21(6-11-24)28-30-23-9-14-26(20(2)19-23)31-29-22-7-12-25(13-8-22)36-17-18-37-38(33,34)35;/h5-14,19H,3-4,16-18H2,1-2H3,(H,33,34,35);/q;+1/p-1 |
InChI-Schlüssel |
SFSQQVSTVHUNRS-UHFFFAOYSA-M |
Kanonische SMILES |
CCN(CCC#N)C1=CC=C(C=C1)N=NC2=CC(=C(C=C2)N=NC3=CC=C(C=C3)OCCOS(=O)(=O)[O-])C.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.